molecular formula C14H15ClN2OS B2400712 4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 873010-72-1

4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No.: B2400712
CAS No.: 873010-72-1
M. Wt: 294.8
InChI Key: QYMXDIQLTHMHFO-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2,4-dimethylthiazol-5-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, anti-inflammatory, or antitumor effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Properties

IUPAC Name

4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-13(19-10(2)17-9)7-8-16-14(18)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMXDIQLTHMHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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